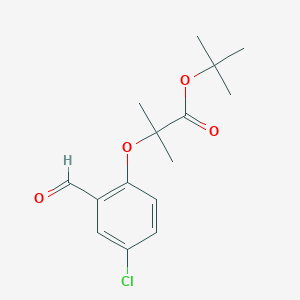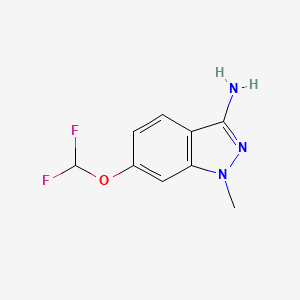
5-(3,4-dimethylphenyl)-1H-pyrazole
Overview
Description
5-(3,4-Dimethylphenyl)-1H-pyrazole is a heterocyclic compound that belongs to the pyrazole family. It is a colorless solid with a molecular weight of 192.22 g/mol and a melting point of 58-60 °C. It is a versatile compound that has been used in a variety of applications, including synthesis, catalysis, drug development, and pharmaceuticals.
Scientific Research Applications
Synthesis of Heterocyclic Compounds
The compound 5-(3,4-dimethylphenyl)-1H-pyrazole serves as a versatile starting material for the synthesis of various heterocyclic systems, which are commonly found in pharmaceuticals. For instance, its reaction with ethyl acetoacetate can lead to the formation of tetrahydropyridones, compounds known for their potential therapeutic applications .
Development of Pharmaceuticals
Due to the structural similarity of pyrazoles to the pyrimidine moiety of nucleotides, they are often used in the design and development of new pharmaceuticals. This includes the creation of drugs with potential antibacterial, antifungal, and antiparasitic properties .
Agricultural Chemicals
Pyrazole derivatives are explored for their use in agriculture, particularly as fungicides and herbicides. Their ability to interfere with the growth of various fungi and plants makes them valuable in this field .
Biological Activity Studies
Researchers investigate the biological activities of pyrazole derivatives, such as their impact on enzyme inhibition or activation. This is crucial for understanding how these compounds can be used to treat diseases that involve enzymatic dysregulation .
Mechanism of Action
Pyrazoles
are a class of organic compounds with the formula C₃H₃N₂H. They are characterized by a 5-membered ring structure composed of three carbon atoms and two nitrogen atoms. Pyrazoles are well-known in pharmaceutical chemistry for their various biological activities. They are used as intermediates in the synthesis of various drugs, including antipyretics, analgesics, and anti-inflammatory agents .
Aromatic compounds
, such as the 3,4-dimethylphenyl group in “5-(3,4-dimethylphenyl)-1H-pyrazole”, are a class of compounds that contain a ring of atoms with delocalized π electrons. They are known for their stability and are often involved in reactions such as electrophilic aromatic substitution .
properties
IUPAC Name |
5-(3,4-dimethylphenyl)-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2/c1-8-3-4-10(7-9(8)2)11-5-6-12-13-11/h3-7H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAEURCIFOCLJFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC=NN2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3,4-dimethylphenyl)-1H-pyrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





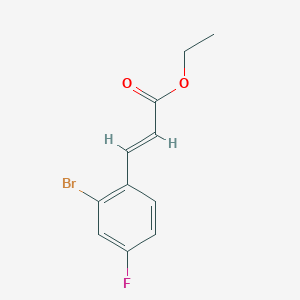
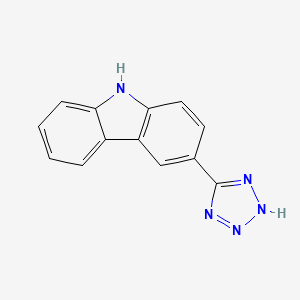

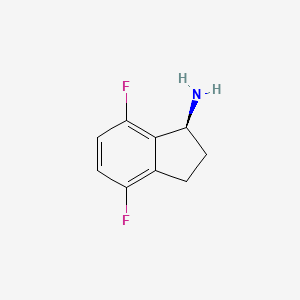
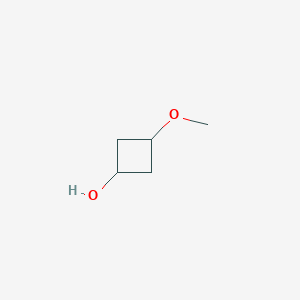
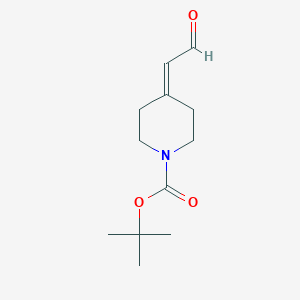
![4-Chloro-2-[(dimethylamino)methyl]aniline](/img/structure/B1398887.png)
